

(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Diisopropyl L-tartrate

Cat. No.: B7799512

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(+)-Diisopropyl L-tartrate (DIPT) is a chiral diester of L-tartaric acid that has established itself as a cornerstone in modern asymmetric synthesis. Its utility as a chiral auxiliary and ligand has been pivotal in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of **(+)-Diisopropyl L-tartrate**, including its chemical properties, key applications with detailed experimental protocols, and its role in the development of therapeutic agents.

Core Chemical and Physical Properties

(+)-Diisopropyl L-tartrate is a colorless to pale yellow liquid, valued for its ability to induce high levels of stereoselectivity in a variety of chemical transformations. Its physical and chemical properties are summarized below.

Property	Value
CAS Number	2217-15-4
Molecular Formula	C ₁₀ H ₁₈ O ₆
Molecular Weight	234.25 g/mol
Density	1.114 g/mL at 25 °C
Boiling Point	152 °C at 12 mmHg
Refractive Index	n _{20/D} 1.439

Key Applications in Asymmetric Synthesis

The primary application of **(+)-Diisopropyl L-tartrate** is as a chiral ligand in the Sharpless asymmetric epoxidation of allylic alcohols. This powerful reaction allows for the highly enantioselective synthesis of chiral epoxides, which are versatile intermediates in the synthesis of numerous natural products and pharmaceuticals.

Beyond the Sharpless epoxidation, (+)-DIPT is also employed as a chiral auxiliary in other asymmetric reactions, including:

- Aldol reactions
- Asymmetric dihydroxylations
- Cycloaddition reactions

The Sharpless Asymmetric Epoxidation: A Detailed Experimental Protocol

The Sharpless-Katsuki epoxidation is a Nobel Prize-winning reaction that provides access to optically active 2,3-epoxyalcohols from prochiral and chiral allylic alcohols. The use of **(+)-Diisopropyl L-tartrate** directs the epoxidation to a specific face of the alkene, leading to high enantiomeric excess.

Materials:

- Allylic alcohol
- **(+)-Diisopropyl L-tartrate** (DIPT)
- Titanium(IV) isopropoxide ($\text{Ti}(\text{O-i-Pr})_4$)
- tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene or dichloromethane
- Powdered 4Å molecular sieves
- Anhydrous dichloromethane (CH_2Cl_2)
- Cooling bath (-20 °C)
- Quenching solution (e.g., 10% aqueous solution of tartaric acid or water)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add powdered 4Å molecular sieves.
- Add anhydrous dichloromethane and cool the suspension to -20 °C in a cooling bath.
- To the cooled and stirred suspension, add **(+)-Diisopropyl L-tartrate** (typically 1.2 equivalents relative to the titanium isopropoxide).
- Add titanium(IV) isopropoxide (typically 1.0 equivalent) via syringe and stir the mixture for at least 30 minutes at -20 °C to form the chiral catalyst complex.
- Add the allylic alcohol to the reaction mixture.
- Slowly add the anhydrous solution of tert-butyl hydroperoxide (typically 1.5-2.0 equivalents) dropwise, ensuring the internal temperature of the reaction mixture remains below -15 °C.
- Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

- Stir vigorously for approximately 1 hour.
- Separate the organic layer and extract the aqueous layer with dichloromethane or diethyl ether.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude epoxy alcohol by flash column chromatography on silica gel.

Role in Drug Development and Natural Product Synthesis

The chiral epoxides generated via the Sharpless asymmetric epoxidation using **(+)-Diisopropyl L-tartrate** are crucial building blocks in the synthesis of a wide array of bioactive molecules. The ability to introduce stereocenters with high fidelity is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

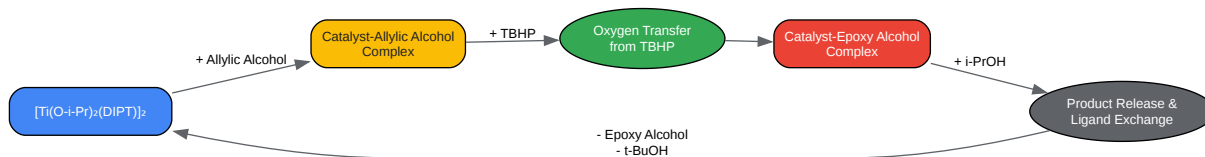
The Sharpless epoxidation has been instrumental in the total synthesis of numerous natural products, including:

- Erythromycin (an antibiotic)
- Leukotriene C-1 (a mediator of inflammation)
- (+)-Disparlure (the gypsy moth pheromone)
- Various saccharides and terpenes

The versatility of the epoxy alcohol products allows for their conversion into other key functional groups such as diols and aminoalcohols, further expanding their utility in the synthesis of complex pharmaceutical agents.

Visualizing the Catalytic Cycle

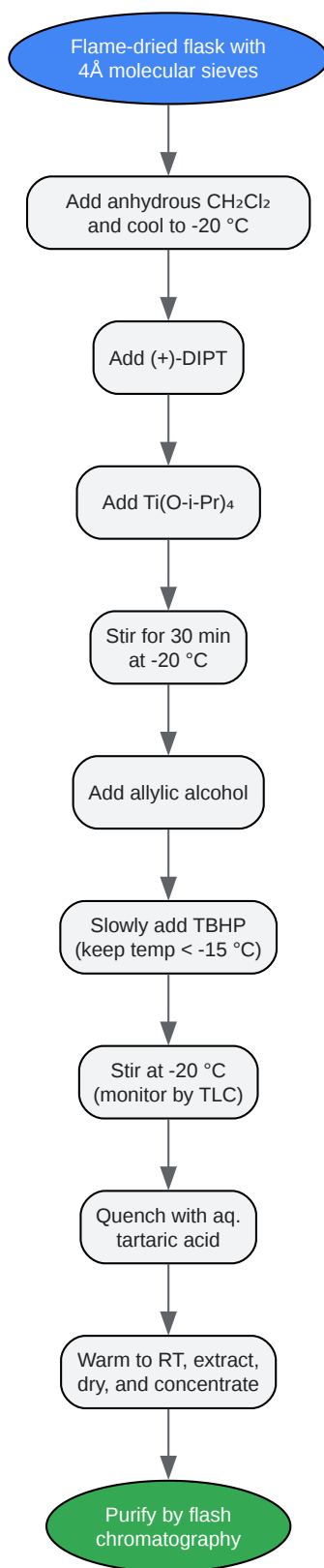
The catalytic cycle of the Sharpless asymmetric epoxidation illustrates the regeneration of the active titanium catalyst.



[Click to download full resolution via product page](#)

Caption: Catalytic cycle of the Sharpless asymmetric epoxidation.

The experimental workflow for a typical Sharpless asymmetric epoxidation is a sequential process that requires careful control of temperature and reagent addition.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for the Sharpless asymmetric epoxidation.

- To cite this document: BenchChem. [(+)-Diisopropyl L-tartrate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7799512#diisopropyl-l-tartrate-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com